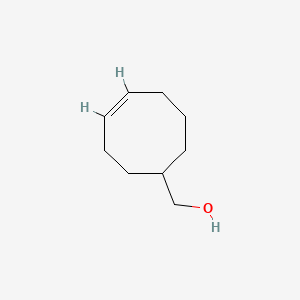

4-Cyclooctene-1-methanol

CAS No.:

Cat. No.: VC16578830

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O |

|---|---|

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | [(4Z)-cyclooct-4-en-1-yl]methanol |

| Standard InChI | InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2/b2-1- |

| Standard InChI Key | UOZVYEMGCKZCNC-UPHRSURJSA-N |

| Isomeric SMILES | C1C/C=C\CCC(C1)CO |

| Canonical SMILES | C1CC=CCCC(C1)CO |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of an eight-membered cyclooctene ring with a hydroxymethyl (-CH₂OH) group at the 1-position and a double bond between carbons 4 and 5 in the Z-configuration . This arrangement introduces significant ring strain, which influences its reactivity in cycloaddition and oxidation reactions. The chair-like conformation of the cyclooctene ring minimizes torsional strain, while the equatorial orientation of the hydroxymethyl group enhances solubility in polar aprotic solvents.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₆O | |

| Molecular weight | 140.22 g/mol | |

| IUPAC name | [(4Z)-cyclooct-4-en-1-yl]methanol | |

| CAS Registry Number | 13366-81-9 |

Stereochemical Considerations

The Z-configuration of the double bond imposes geometric constraints that affect intermolecular interactions. Nuclear magnetic resonance (NMR) studies confirm the cis arrangement of substituents across the double bond, which stabilizes the molecule through hyperconjugation . This stereochemistry also dictates regioselectivity in Diels-Alder reactions, favoring endo transition states due to secondary orbital interactions.

Synthesis and Production Methods

Catalytic Isomerization of Cyclooctadiene

The most industrially viable synthesis involves the reaction of 1,5-cyclooctadiene with formic acid under catalyst-free conditions at 95–105°C . This method achieves a 75% yield of cyclooctene-4-ol-1-formate, which is subsequently transesterified with low-boiling alcohols (e.g., isopropanol) to yield the target alcohol. Key advantages include:

-

No catalyst requirement, reducing production costs and simplifying purification .

-

High selectivity (71–80% purity by NMR) , minimizing byproducts like bicyclooctanols.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Yield/Purity |

|---|---|---|

| Temperature | 95–105°C | 75% yield |

| Molar ratio (diene:HCOOH) | 1:1.5–1:6 | 80% purity |

| Reaction time | 10 hours | 95% conversion |

Photochemical Methods

Alternative approaches utilize ultraviolet (UV) irradiation of cis-cyclooctene in flow reactors with singlet oxygen sensitizers. This method generates trans-cyclooctene intermediates, which are subsequently reduced with borane or lithium aluminum hydride to produce 4-cyclooctene-1-methanol. While photochemical routes offer precise stereocontrol, scalability remains limited compared to thermal methods.

Reactivity and Functionalization

Esterification and Oxidation

The primary alcohol group undergoes facile esterification with carboxylic acids under acidic conditions. For example, reaction with acetic anhydride produces 4-cyclooctene-1-methyl acetate, a precursor for fragrances. Oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, 4-cycloocten-1-one, which participates in conjugate addition reactions.

Ring-Opening Metathesis Polymerization (ROMP)

The strained cyclooctene ring undergoes ROMP using Grubbs catalysts to form linear polymers with tunable mechanical properties. This application is critical for producing elastomers and self-healing materials.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Cyclooctene-1-methanol serves as a building block for prostaglandin analogs and terpene-derived therapeutics. Its bicyclic structure mimics natural product scaffolds, enabling efficient synthesis of bioactive molecules.

Fragrance Chemistry

The compound’s degradation products, including cyclooctenone and cyclooctanol, contribute to woody and amber notes in perfumes. Gas chromatography–mass spectrometry (GC-MS) analyses detect these derivatives in commercial fragrance formulations .

Polymer Science

ROMP-derived polymers incorporating 4-cyclooctene-1-methanol exhibit shape-memory behavior, making them suitable for medical devices and sensors.

Emerging Research Directions

Biogenic Volatile Organic Compounds (BVOCs)

Recent studies identify 4-cyclooctene-1-methanol as a component of plant BVOCs, suggesting ecological roles in predator deterrence and pollinator attraction. Field measurements using proton-transfer-reaction mass spectrometry (PTR-MS) correlate its emission with herbivory stress in Pinus sylvestris.

Catalytic Asymmetric Synthesis

Advances in chiral phosphine ligands enable enantioselective hydrogenation of 4-cyclooctene-1-methanol to produce (R)- and (S)-enantiomers with >90% ee. These enantiomers are pivotal for synthesizing chiral auxiliaries in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume